molecular formula C14H21N3O3 B2639950 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2097927-67-6

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2639950
CAS No.: 2097927-67-6
M. Wt: 279.34
InChI Key: LSRDJVLTGARIMQ-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring The cyclohexyl group is then introduced through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide include other piperazine derivatives and cyclohexyl-containing compounds. Examples include:

  • 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
  • N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-3-16-8-9-17(13(19)12(16)18)14(20)15-11-6-4-10(2)5-7-11/h11H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDJVLTGARIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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